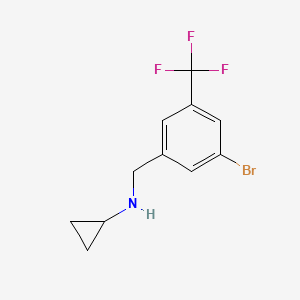
(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine
Overview
Description
Scientific Research Applications
Synthesis and Transformation
(Meijere et al., 2002) discussed the synthesis of mono- and disubstituted dialkylcyclopropylamines, including compounds similar to (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine, through the treatment of dibenzylformamide with various alkenes. This method allows for the creation of a variety of cyclopropylamines with potential application in combinatorial syntheses of small molecules.
Photochemical Studies
The work of (DeCosta et al., 2000) explored the photochemistry of compounds structurally related to (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine, providing insights into the reactivity and potential applications of these compounds in light-induced chemical processes.
Amino Acid Derivatives
(Kordes et al., 2000) applied a similar transformation technique to create amino acids incorporating an aminocyclopropyl moiety, showcasing the versatility of (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine derivatives in the synthesis of biologically relevant compounds.
Carbonic Anhydrase Inhibition
In the study by (Boztaş et al., 2015), derivatives of cyclopropylamines, akin to (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine, demonstrated inhibitory effects on carbonic anhydrase enzymes, suggesting potential applications in medical research, particularly in the treatment of conditions where enzyme inhibition is beneficial.
Organic Synthesis
(Jiang et al., 2003) described a method for synthesizing trifluoromethyl-substituted polyfunctionalized cyclopropanes, highlighting the potential of (3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine in creating diverse and complex organic molecules.
properties
IUPAC Name |
N-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3N/c12-9-4-7(6-16-10-1-2-10)3-8(5-9)11(13,14)15/h3-5,10,16H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSBCGIZRDNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC(=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-trifluoromethylbenzyl)-cyclopropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




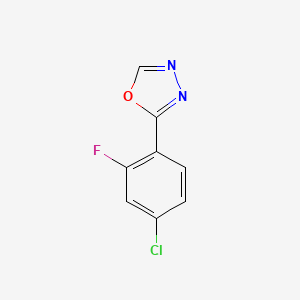
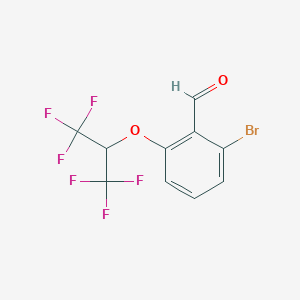
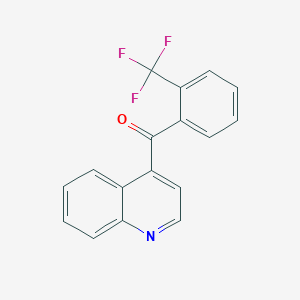


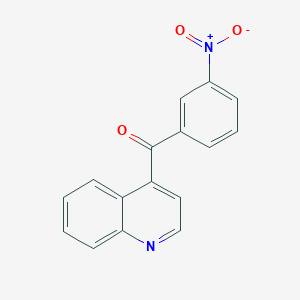
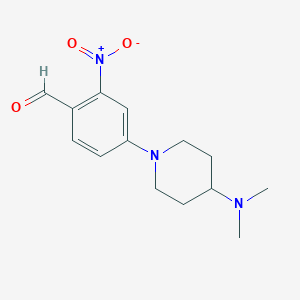
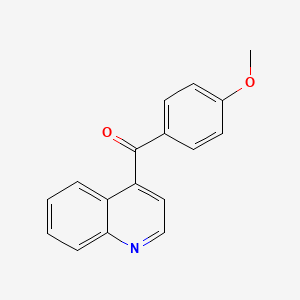
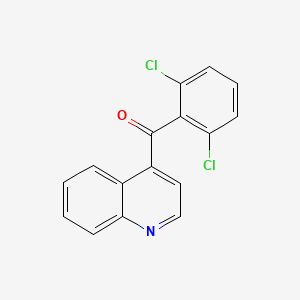
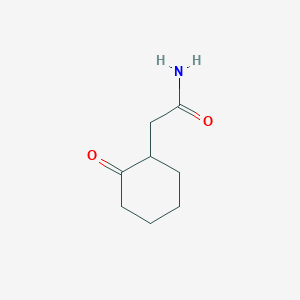
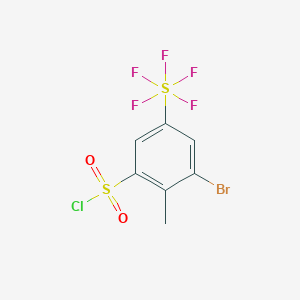
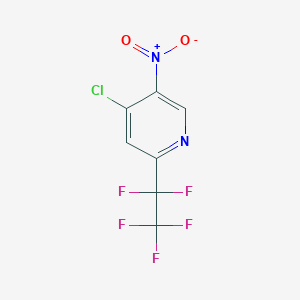
![2,2-Dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1459458.png)